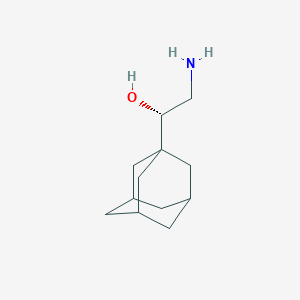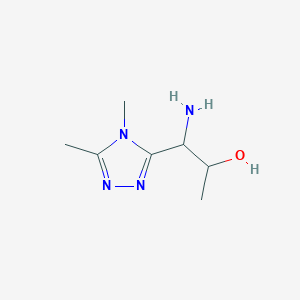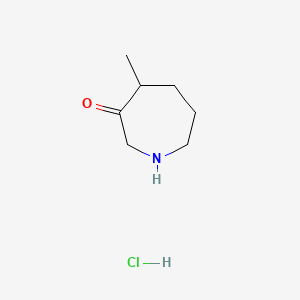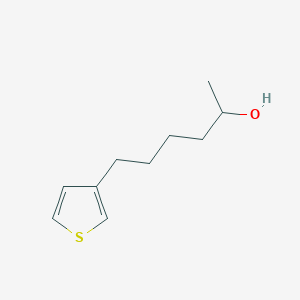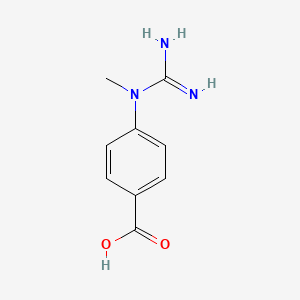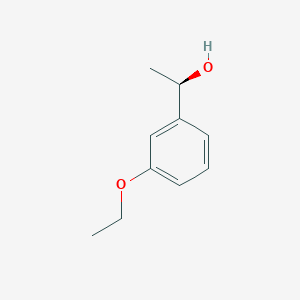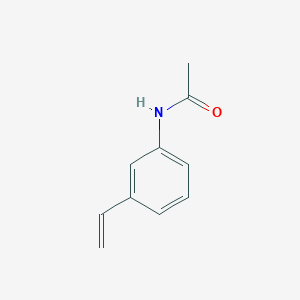
N-(3-Ethenylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethenylphenyl)acetamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acetamide where the acetamide group is attached to a 3-ethenylphenyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
Vorbereitungsmethoden
The synthesis of N-(3-Ethenylphenyl)acetamide typically involves the following steps:
Reaction of Benzyl Bromide with Phenylacetylene: This step produces 3-ethenylphenylacetylene.
Reaction with Acetyl Chloride: The 3-ethenylphenylacetylene is then reacted with acetyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
N-(3-Ethenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethenylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and protein binding.
Industry: This compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-(3-Ethenylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-(3-Ethenylphenyl)acetamide can be compared with other similar compounds, such as:
N-(3-Ethynylphenyl)acetamide: This compound has a similar structure but with an ethynyl group instead of an ethenyl group. It exhibits different reactivity and applications.
N-(3-Methylphenyl)acetamide: This compound has a methyl group instead of an ethenyl group.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Eigenschaften
CAS-Nummer |
7766-62-3 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
N-(3-ethenylphenyl)acetamide |
InChI |
InChI=1S/C10H11NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12) |
InChI-Schlüssel |
QOTMVGDNCYAWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



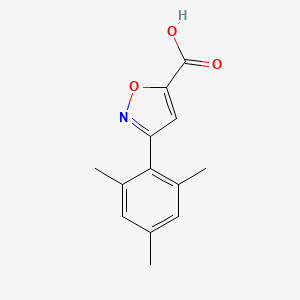

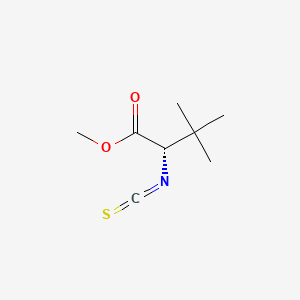
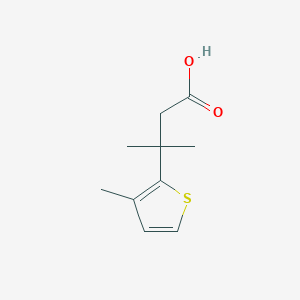
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
